N-ethyl-2-[(3-{3-[2-({[ethyl(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
N-ethyl-2-[3-[3-[2-[2-(N-ethyl-3-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42N6O4S2/c1-5-44(30-16-11-14-28(3)24-30)36(48)26-52-40-42-34-20-9-7-18-32(34)38(50)46(40)22-13-23-47-39(51)33-19-8-10-21-35(33)43-41(47)53-27-37(49)45(6-2)31-17-12-15-29(4)25-31/h7-12,14-21,24-25H,5-6,13,22-23,26-27H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYFHSJODSPVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)N(CC)C6=CC=CC(=C6)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-2-[(3-{3-[2-({[ethyl(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide, with CAS Number 689766-96-9, is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₄₂N₆O₄S₂ |
| Molecular Weight | 746.94 g/mol |
| SMILES | CCN(c1cccc(c1)C)C(=O)CSc1nc2ccccc2c(=O)n1CCCn1c(SCC(=O)N(c2cccc(c2)C)CC)nc2c(c1=O)cccc2 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related quinazoline derivatives possess varying degrees of antibacterial and antifungal activities against several pathogenic strains. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics like ciprofloxacin and ketoconazole, indicating a promising therapeutic potential against resistant strains .
Anticancer Properties
The compound’s structural features suggest potential anticancer activity. Quinazoline derivatives have been extensively studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumorigenesis .
The biological activity of this compound may be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
- Receptor Modulation : It could modulate receptor activity linked to cancer cell growth and survival.
Case Studies
A comprehensive study on similar compounds revealed that certain derivatives exhibited potent activity against multidrug-resistant bacterial strains. For example, a derivative demonstrated an MIC of 16 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for further development .
Another study focused on the anticancer properties of quinazoline derivatives found that specific modifications to the structure enhanced cytotoxicity against breast cancer cells (MCF7), with IC50 values significantly lower than those of standard chemotherapeutics .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing quinazoline moieties exhibit promising antitumor properties. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.
- Mechanism of Action : Quinazoline derivatives often target specific kinases involved in cancer cell signaling pathways. The presence of the sulfanyl group in N-ethyl-2-[(3-{3-[2-({[ethyl(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide may enhance its binding affinity to these targets.
- Case Studies : A study published in 2016 demonstrated that similar compounds led to significant tumor regression in xenograft models when administered at specific dosages (Al-Suwaidan et al., 2016).
Anticonvulsant Properties
The compound's potential as an anticonvulsant has also been explored. Quinazoline derivatives have been reported to exhibit anticonvulsant activity by modulating neurotransmitter systems.
- Research Findings : In vitro studies have shown that certain quinazoline derivatives can enhance GABAergic activity, which is critical for seizure control (El-Helby & Wahab, 2003).
Antibacterial Activity
The antibacterial properties of compounds similar to this compound have been documented.
- Mechanism : The presence of the sulfanyl group may contribute to the compound's ability to disrupt bacterial cell wall synthesis or function as a competitive inhibitor for bacterial enzymes (Lfta et al., 2016).
Synthesis and Structural Insights
The synthesis of this compound involves multiple steps, typically starting from simpler quinazoline derivatives and involving reactions such as acylation and thiolation. Understanding the synthesis pathway is essential for optimizing yield and purity.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Acylation | Ethyl chloroacetate |
| 2 | Thiolation | 2-Mercaptoquinazoline |
| 3 | Coupling | Amine coupling agents |
Preparation Methods
Formation of 3-Substituted-2-Mercaptoquinazolin-4(3H)-One Intermediates
The quinazolinone cores are synthesized via cyclocondensation of anthranilic acid derivatives with aryl isothiocyanates. For instance, anthranilic acid reacts with phenyl isothiocyanate in ethanol under reflux with triethylamine to yield 2-mercapto-3-phenylquinazolin-4(3H)-one. This intermediate is critical for subsequent sulfanyl group functionalization.
Key Reaction Conditions :
Nitration and Functionalization of Quinazolinone Rings
Nitration of quinazolinones is achieved using concentrated HNO₃ in H₂SO₄ at 0–5°C to introduce nitro groups at positions 6 and 8, as demonstrated in the synthesis of 6,8-dinitro-2,2-diethyl-2,3-dihydroquinazolin-4(1H)-one. This step enhances electrophilic reactivity for downstream substitutions.
Characterization Data :
- 1H NMR (CDCl₃) : δ 9.21 (d, J = 8 Hz, 1H), 9.02 (d, J = 8 Hz, 1H), 1.05 (t, J = 7 Hz, 6H).
- Melting Point: 200–202°C.
Assembly of the Propyl Bridge
Alkylation of Quinazolinone Thiols with 1,3-Dibromopropane
A central propyl linker connects two quinazolinone units. 1,3-Dibromopropane reacts with the thiol group of one quinazolinone at 50°C in acetonitrile, followed by a second alkylation with another quinazolinone thiol.
Critical Parameters :
- Molar Ratio : 1:2 (dibromopropane:quinazolinone thiol) ensures complete bridging.
- Reaction Time : 12 hours per alkylation step.
- Yield : 68–72% after purification by silica gel chromatography.
Final Coupling and Global Deprotection
Amide Bond Formation via Carbodiimide Coupling
The terminal amine of the propyl bridge is coupled with the sulfanyl-acetamide moiety using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
Protocol :
Hydrogenolytic Removal of Protecting Groups
Benzyl and tert-butoxycarbonyl (Boc) groups are cleaved using hydrogen gas (1 atm) over 5% Pd/C in methanol.
Example :
- Dissolve protected intermediate (113 g) in methanol (600 mL).
- Add Pd/C (3 g), stir under H₂ at room temperature for 12 hours.
- Filter and concentrate to obtain deprotected product.
Analytical Validation and Characterization
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction of intermediates (e.g., ethyl 2-[(4-oxoquinazolin-2-yl)sulfanyl]acetate) confirms dihedral angles between aromatic rings (86.83°) and hydrogen-bonding networks.
Challenges and Optimization Strategies
Regioselectivity in Nitration
Nitration at positions 6 and 8 requires precise control of HNO₃ concentration and temperature. Excess HNO₃ leads to over-nitration, reducing yields.
Solvent Selection for Sulfonylation
Methylene chloride/water mixtures improve sulfonyl chloride formation compared to acetic acid/water, as noted in thiadiazole sulfonamide synthesis.
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing this compound with high purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling of quinazolinone and acetamide moieties. Key steps include:
- Using potassium carbonate as a base in ethanol or DMF to facilitate thioether bond formation between quinazolinone and acetamide precursors .
- Controlling reaction temperatures (60–80°C) and reaction times (6–12 hours) to maximize yield while minimizing side reactions .
- Purification via column chromatography or recrystallization, followed by validation using HPLC (≥95% purity) and NMR spectroscopy (e.g., confirming sulfanyl and carbonyl peaks) .
Q. How can the compound’s structural integrity be validated post-synthesis?
Advanced analytical techniques are critical:
- X-ray crystallography (using SHELX software for refinement) resolves the 3D conformation, particularly the spatial arrangement of sulfanyl and quinazolinone groups .
- NMR spectroscopy identifies functional groups (e.g., ethyl and methylphenyl signals in H and C spectra) .
- Mass spectrometry confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking and dynamics simulations are used to:
- Identify binding affinities to enzymes (e.g., kinases) or receptors by analyzing hydrogen bonding and hydrophobic interactions with the quinazolinone core and sulfanyl groups .
- Validate predictions using in vitro assays (e.g., enzyme inhibition studies) to reconcile computational and experimental dissociation constants () .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in activity (e.g., varying IC values across studies) may arise from assay conditions or structural analogs. Mitigation strategies include:
- Dose-response standardization : Use consistent cell lines (e.g., HEK293 or HepG2) and assay protocols (e.g., MTT for cytotoxicity) .
- Structural analog comparison : Compare activity of derivatives (e.g., substituting ethylphenyl with fluorophenyl groups) to isolate structure-activity relationships (SAR) .
Q. How do solvent and pH conditions affect the compound’s stability in pharmacological studies?
Stability studies involve:
- pH-dependent degradation assays : Monitor hydrolysis of the acetamide group in buffers (pH 2–9) using UV-Vis spectroscopy .
- Solvent compatibility : DMSO or ethanol (1–5% v/v) are preferred for maintaining solubility without inducing aggregation .
Q. What crystallographic tools are recommended for analyzing polymorphic forms?
- ORTEP-3 generates thermal ellipsoid plots to visualize disorder in crystal lattices .
- Powder XRD identifies polymorphs by comparing diffraction patterns with single-crystal data .
Methodological Considerations
Q. How to design a SAR study for optimizing bioactivity?
- Core modifications : Replace the quinazolinone moiety with pyrimidine or triazole rings to assess impact on target binding .
- Substituent variation : Systematically alter alkyl chains (e.g., ethyl to propyl) or aryl groups (e.g., methylphenyl to chlorophenyl) and measure activity shifts .
Q. What in vitro assays are most reliable for evaluating anticancer potential?
- Apoptosis assays : Flow cytometry with Annexin V/PI staining .
- Kinase inhibition profiling : Use ADP-Glo™ assays for high-throughput screening against kinase panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
